Butyl-but-2-ynyl-amine
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Overview
Description
Butyl-but-2-ynyl-amine is an organic compound with the molecular formula C8H15N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl-but-2-ynyl-amine can be synthesized through nucleophilic substitution reactions involving haloalkanes and amines. One common method involves the reaction of butylamine with 2-bromo-1-butyne under basic conditions to yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Butyl-but-2-ynyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to its saturated amine counterpart.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Saturated amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
Butyl-but-2-ynyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of butyl-but-2-ynyl-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s alkyne group can also participate in cycloaddition reactions, further diversifying its reactivity .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with a similar structure but lacking the alkyne group.
2-Butynylamine: Contains the alkyne group but lacks the butyl substituent.
N-Butyl-N-methylamine: Similar structure but with a methyl group instead of the alkyne .
Uniqueness
Butyl-but-2-ynyl-amine is unique due to the presence of both a butyl group and an alkyne group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from simpler amines .
Properties
IUPAC Name |
N-but-2-ynylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDPHGUGBHLNNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC#CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389986 |
Source
|
Record name | Butyl-but-2-ynyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-56-8 |
Source
|
Record name | Butyl-but-2-ynyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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